molecular formula C11H14BrNO B3057616 2-(4-Bromophenyl)-4-methylmorpholine CAS No. 83081-06-5

2-(4-Bromophenyl)-4-methylmorpholine

Cat. No.: B3057616
CAS No.: 83081-06-5
M. Wt: 256.14 g/mol
InChI Key: JXMXBBJTBHSOJT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, which is a heterocyclic ring containing both oxygen and nitrogen atoms. The presence of the bromophenyl group would introduce a significant degree of polarity to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The bromine atom on the phenyl ring is a good leaving group, which could be replaced by nucleophiles in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl group would likely make the compound relatively heavy and polar. The morpholine ring could potentially allow for hydrogen bonding .

Scientific Research Applications

Waste-Free Technology for N-Methylmorpholine Synthesis

Morpholine and its derivatives are widely used for extracting aromatic hydrocarbons and as solvents of natural polymers. N-Methylmorpholine-N-oxide, a derivative, is used as a solvent for cellulose and other natural polymers. This research provides insights into a waste-free synthesis method for N-methylmorpholine, which is a starting material for N-methylmorpholine-N-oxide synthesis (Markosyan et al., 2013).

Fluorination of 4-Methylmorpholine

4-Methylmorpholine has been fluorinated using cobalt(III) fluoride to produce highly fluorinated morpholines, with mass spectrometry and NMR spectroscopy used for product structure assignments. This indicates potential applications in creating fluorinated derivatives for various uses (Rendell & Wright, 1978).

Synthesis and Characterization of New Compounds

A study on the synthesis and characterization of new compounds from Oxazol-5(4H)-ones and Oxazoles class containing 4-(4-Bromophenylsulfonyl)phenyl moiety, which includes steps like N-acylation and cyclization, indicates the potential for creating novel organic compounds for various applications (Apostol et al., 2019).

X-Ray Crystallographic and Theoretical Studies

An anticonvulsant enaminone, which includes a 4-(4′-bromophenyl) moiety, was studied for its structure and energetically preferred conformation. This research is significant for understanding the molecular basis of anticonvulsant properties and could aid in the design of new anticonvulsant agents (Edafiogho et al., 2003).

Biodiesel Production Assisted by 4-Allyl-4-Methylmorpholin-4-ium Bromine

The study investigates the use of the ionic liquid 4-allyl-4-methylmorpholin-4-ium bromine in biodiesel production, showcasing an application in renewable energy. This could have implications for more efficient and sustainable biodiesel production methods (Lin et al., 2013).

Future Directions

The study of morpholine derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis of new morpholine derivatives, their biological activity, and their potential uses as therapeutic agents .

Properties

IUPAC Name

2-(4-bromophenyl)-4-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-13-6-7-14-11(8-13)9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMXBBJTBHSOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509223
Record name 2-(4-Bromophenyl)-4-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83081-06-5
Record name 2-(4-Bromophenyl)-4-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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